

MET Kinase-IN-4: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **MET kinase-IN-4**, a potent and orally active inhibitor of MET kinase. This guide includes quantitative solubility data, step-by-step experimental protocols, and visualizations of the MET signaling pathway and experimental workflows.

Introduction to MET Kinase-IN-4

MET kinase-IN-4 is a selective inhibitor of the c-Met receptor tyrosine kinase, with a reported IC₅₀ value of 1.9 nM.[1] It also demonstrates inhibitory activity against other kinases such as Flt-3 (IC₅₀ = 4 nM) and VEGFR-2 (IC₅₀ = 27 nM).[1] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in the development and progression of various cancers. **MET kinase-IN-4** serves as a valuable tool for investigating the biological functions of c-Met and for preclinical studies in cancer drug discovery.

Physicochemical and Solubility Data

Proper dissolution of **MET kinase-IN-4** is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

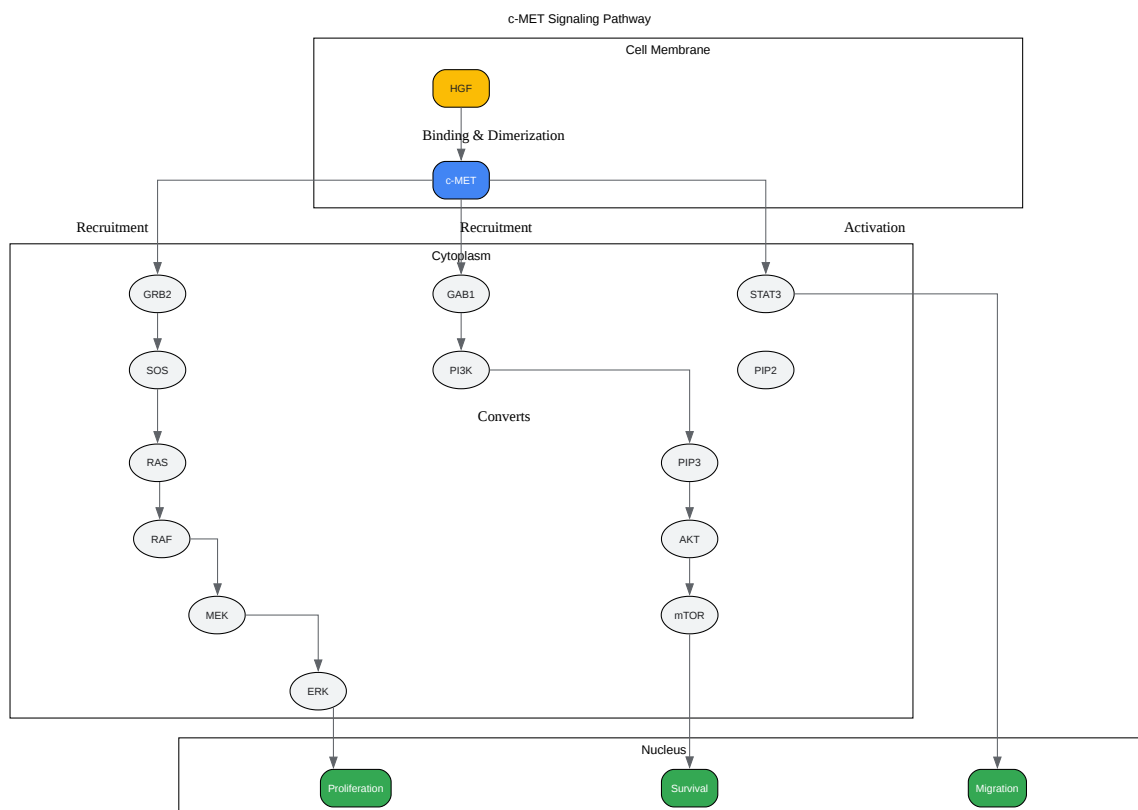
Property	Value	Source
Molecular Formula	C ₂₅ H ₁₆ F ₂ N ₄ O ₃	Sigma-Aldrich
Molecular Weight	458.42 g/mol	Sigma-Aldrich
CAS Number	888719-03-7	MedchemExpress, Sigma-Aldrich
Appearance	White to beige solid	Sigma-Aldrich, AdipoGen
Purity	≥95% (HPLC)	Sigma-Aldrich

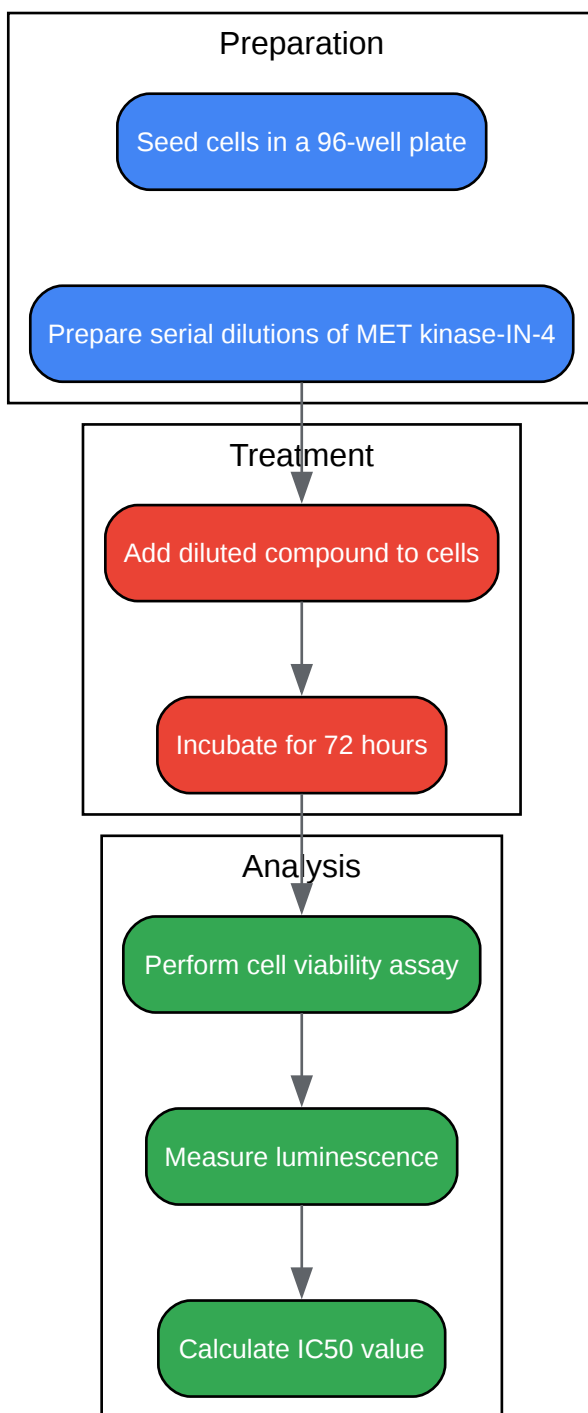
Solubility in DMSO:

Solubility	Molar Concentration (approx.)	Notes	Source
~100 mg/mL	218.14 mM	BMS-2	TargetMol
10 mg/mL	21.81 mM	Sigma-Aldrich	
4.58 mg/mL	9.99 mM	Sonication is recommended	

MET Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, regulate key cellular processes. The diagram below illustrates the major components of the c-MET signaling pathway.





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References

- 1. medchemexpress.com [medchemexpress.com]
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